![molecular formula C9H13N3O3S2 B5686661 5-{[5-(ethylthio)-1,3,4-thiadiazol-2-yl]amino}-5-oxopentanoic acid](/img/structure/B5686661.png)
5-{[5-(ethylthio)-1,3,4-thiadiazol-2-yl]amino}-5-oxopentanoic acid
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Overview
Description
5-{[5-(ethylthio)-1,3,4-thiadiazol-2-yl]amino}-5-oxopentanoic acid, commonly known as ETTA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. ETTA is a thiadiazole derivative that has been synthesized using various methods.
Mechanism of Action
The mechanism of action of ETTA is not fully understood. However, studies have shown that ETTA inhibits the activity of COX-2 by binding to its active site. This inhibition results in the reduction of prostaglandin synthesis, which is responsible for inflammation. ETTA has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
ETTA has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of prostaglandins, which are responsible for inflammation. ETTA has also been shown to induce apoptosis in cancer cells, which leads to the death of these cells. Additionally, ETTA has been shown to inhibit the replication of the hepatitis B virus.
Advantages and Limitations for Lab Experiments
ETTA has several advantages for lab experiments. It is relatively easy to synthesize and is stable under normal laboratory conditions. ETTA has also been shown to be effective in inhibiting the activity of COX-2, inducing apoptosis in cancer cells, and inhibiting the replication of the hepatitis B virus. However, ETTA has some limitations for lab experiments. It is not very soluble in water, which can make it difficult to work with in certain experiments. Additionally, the mechanism of action of ETTA is not fully understood, which can make it difficult to interpret the results of experiments.
Future Directions
There are several future directions for the study of ETTA. One potential direction is the development of anti-inflammatory drugs based on ETTA. ETTA has been shown to inhibit the activity of COX-2, which is involved in inflammation. This makes ETTA a potential candidate for the development of new anti-inflammatory drugs. Another potential direction is the development of anti-cancer drugs based on ETTA. ETTA has been shown to induce apoptosis in cancer cells, making it a potential candidate for the development of new anti-cancer drugs. Finally, ETTA has been shown to inhibit the replication of the hepatitis B virus, making it a potential candidate for the development of new anti-viral drugs.
Conclusion:
In conclusion, 5-{[5-(ethylthio)-1,3,4-thiadiazol-2-yl]amino}-5-oxopentanoic acid, or ETTA, is a chemical compound that has potential applications in various fields of scientific research. ETTA has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. The mechanism of action of ETTA is not fully understood, but it has been shown to inhibit the activity of COX-2, induce apoptosis in cancer cells, and inhibit the replication of the hepatitis B virus. ETTA has several advantages and limitations for lab experiments, and there are several future directions for the study of ETTA.
Synthesis Methods
ETTA can be synthesized using various methods. The most common method involves the reaction of 5-amino-1,3,4-thiadiazole-2-thiol with ethyl chloroacetate in the presence of a base like sodium hydroxide. The resulting product is then hydrolyzed to obtain ETTA. Other methods include the reaction of 5-amino-1,3,4-thiadiazole-2-thiol with ethyl acetoacetate or ethyl cyanoacetate.
Scientific Research Applications
ETTA has potential applications in various fields of scientific research. It has been studied for its anti-inflammatory, anti-cancer, and anti-viral properties. ETTA has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in inflammation. This makes ETTA a potential candidate for the development of anti-inflammatory drugs. ETTA has also been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for the development of anti-cancer drugs. Additionally, ETTA has been shown to inhibit the replication of the hepatitis B virus, making it a potential candidate for the development of anti-viral drugs.
properties
IUPAC Name |
5-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-5-oxopentanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O3S2/c1-2-16-9-12-11-8(17-9)10-6(13)4-3-5-7(14)15/h2-5H2,1H3,(H,14,15)(H,10,11,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGLAEHFMYIMVQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)CCCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-{[5-(Ethylsulfanyl)-1,3,4-thiadiazol-2-yl]amino}-5-oxopentanoic acid |
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